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Compound of Interest

Compound Name:
8-Chloro-2-hydroxyquinoline-4-

carboxylic acid

CAS No.: 30333-56-3

Cat. No.: B1604987 Get Quote

8-Chloro-2-hydroxyquinoline-4-carboxylic acid is a heterocyclic compound of significant

interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various

pharmaceutical agents, particularly local anesthetics.[1] Its molecular structure, featuring a

substituted quinoline core, presents a unique analytical challenge and a rich source of

spectroscopic information. The compound has a molecular formula of C₁₀H₆ClNO₃ and a

molecular weight of approximately 223.62 g/mol .[2]

A critical feature governing the physicochemical and spectroscopic properties of this molecule

is its existence in a tautomeric equilibrium between the lactim (2-hydroxy) and lactam (2-oxo)

forms. This equilibrium is sensitive to the solvent, pH, and solid-state packing, meaning its

spectroscopic signature can be profoundly influenced by the analytical conditions. This guide

provides a predictive, in-depth analysis of the expected spectroscopic data for 8-Chloro-2-
hydroxyquinoline-4-carboxylic acid, grounded in established principles and data from

analogous structures. It is designed to equip researchers and drug development professionals

with a robust framework for the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Predictive Proton (¹H) and Carbon (¹³C) Analysis
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NMR spectroscopy is the cornerstone of molecular structure elucidation. For 8-Chloro-2-
hydroxyquinoline-4-carboxylic acid, NMR will not only confirm the core structure but also

provide insights into the dominant tautomeric form in solution.

Experimental Protocol: NMR Sample Preparation and
Acquisition

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide

(DMSO-d₆). This solvent is chosen for its ability to dissolve the polar compound and,

crucially, to allow for the observation of exchangeable protons (O-H and N-H) from the

carboxylic acid and hydroxy/amide groups.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).[3]

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer

at room temperature. Standard pulse programs for one-dimensional spectra should be

employed.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals

corresponding to the protons on the quinoline ring system. The chemical shifts are influenced

by the electron-withdrawing effects of the chlorine atom, the carboxylic acid, and the

carbonyl/hydroxyl group, as well as the electron-donating effect of the nitrogen lone pair.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment Rationale

~13.0 - 14.0 broad singlet - COOH

The carboxylic

acid proton is

highly deshielded

and often

appears as a

broad signal due

to hydrogen

bonding and

chemical

exchange.

~11.5 - 12.5 broad singlet - OH / NH

This signal

corresponds to

the proton on the

oxygen at C2

(lactim form) or

the nitrogen at

position 1

(lactam form). Its

broadness is due

to exchange.

~8.05 doublet J ≈ 8.0 Hz H-5

This proton is

ortho to the

electron-donating

nitrogen (in the

lactim form) but

is also influenced

by the overall

aromatic system.

~7.80 singlet - H-3 This proton is

adjacent to the

carboxylic acid

group and is
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expected to be a

sharp singlet.

~7.65 triplet J ≈ 8.0 Hz H-6

Coupled to both

H-5 and H-7, this

proton will

appear as a

triplet.

~7.45 doublet J ≈ 8.0 Hz H-7

This proton is

ortho to the

electron-

withdrawing

chlorine atom,

causing a

downfield shift. It

is coupled to H-

6.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum is expected to display 10 distinct signals, corresponding to each carbon

atom in the unique electronic environments of the molecule. Chemical shifts are predicted

based on established values for quinoline derivatives and carboxylic acids.[4]
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~170.0 COOH

The carboxylic acid carbonyl

carbon is significantly

deshielded.

~165.0 C-2

This carbon, bonded to

oxygen/nitrogen, will appear

far downfield. Its exact shift is

highly dependent on the

tautomeric form.

~145.0 C-8a
A quaternary carbon at the

fusion of the two rings.

~138.0 C-4
A quaternary carbon attached

to the carboxylic acid group.

~130.0 C-6
Aromatic CH carbon in the

benzene ring portion.

~128.0 C-8

Carbon atom directly bonded

to the electronegative chlorine

atom.

~125.0 C-5
Aromatic CH carbon adjacent

to the fused ring system.

~122.0 C-7
Aromatic CH carbon ortho to

the chlorine atom.

~120.0 C-4a

Quaternary carbon at the ring

fusion, adjacent to the

nitrogen-containing ring.

~115.0 C-3
Aromatic CH carbon adjacent

to the carboxylic acid group.
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Infrared (IR) Spectroscopy: Probing Functional
Group Vibrations
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.

For 8-Chloro-2-hydroxyquinoline-4-carboxylic acid, the IR spectrum will be dominated by

absorptions from the O-H, N-H, C=O, and aromatic ring vibrations. The broadness and position

of these peaks will also offer clues about the prevalent tautomer and the extent of hydrogen

bonding.

Experimental Protocol: Attenuated Total Reflectance
(ATR) IR

Background Scan: Perform a background scan on the clean, empty ATR crystal to account

for atmospheric CO₂ and H₂O.

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

Pressure Application: Apply consistent pressure using the anvil to ensure good contact

between the sample and the crystal.

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Predicted IR Absorption Bands
The spectrum will likely reflect the hydrogen-bonded dimeric structure common to carboxylic

acids in the solid state.[5]
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Wavenumber
(cm⁻¹)

Intensity Assignment Vibrational Mode

3300 - 2500 Broad, Strong
O-H (Carboxylic Acid

Dimer)
Stretching

~3100 Medium N-H (Lactam form) Stretching

3100 - 3000 Medium, Sharp Aromatic C-H Stretching

~1720 Strong, Sharp C=O (Carboxylic Acid) Stretching

~1660 Strong, Sharp C=O (Lactam Amide) Stretching

1620 - 1580 Medium C=C / C=N Ring Stretching

1450 - 1300 Medium C-O / O-H Bending

~1250 Strong C-O (Carboxylic Acid) Stretching

~850 Strong C-Cl Stretching

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides precise molecular weight information and structural details through

controlled fragmentation. Electrospray ionization (ESI) is the preferred method for a polar,

functionalized molecule like this, as it is a soft ionization technique that typically preserves the

molecular ion.

Experimental Protocol: Liquid Chromatography-Mass
Spectrometry (LC-MS)

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Chromatography: Inject the sample into an LC system equipped with a C18 column. Use a

gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile

with 0.1% formic acid (B). Formic acid aids in protonation for positive ion mode analysis.
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Ionization: Ionize the eluting compound using an ESI source. Data can be acquired in both

positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or Orbitrap mass

analyzer.

Predicted Mass Spectrum and Fragmentation
The high-resolution mass of the protonated molecule ([M+H]⁺) should be approximately

224.0060, which can be used to confirm the elemental composition. The isotopic pattern will be

characteristic of a molecule containing one chlorine atom, with a prominent M+2 peak

approximately one-third the intensity of the molecular ion peak.

The primary fragmentation pathway in MS/MS analysis (collision-induced dissociation of the

[M+H]⁺ ion) is predicted to involve the sequential loss of small, stable neutral molecules.[6][7]

Table of Predicted Fragment Ions (Positive ESI-MS/MS)

m/z (Predicted) Ion Formula Loss

224.0060 / 226.0031 [C₁₀H₇ClNO₃]⁺ - (Molecular Ion)

206.0054 / 208.0025 [C₁₀H₅ClNO₂]⁺ H₂O (18 Da)

180.0111 / 182.0082 [C₉H₅ClNO]⁺ CO₂ (44 Da)

152.0162 / 154.0133 [C₈H₅ClN]⁺
CO (28 Da) from the previous

fragment

UV-Visible Spectroscopy: Characterizing the
Chromophore
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated

π-system of the quinoline ring. The position and intensity of the absorption maxima (λ_max)

are sensitive to the extent of conjugation and the presence of auxochromic groups.

Experimental Protocol: UV-Vis Spectrum Acquisition
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Solvent Selection: Use a UV-transparent solvent such as ethanol or methanol.

Sample Preparation: Prepare a dilute stock solution and perform serial dilutions to obtain a

concentration that yields an absorbance between 0.2 and 0.8 AU.

Data Acquisition: Record the spectrum from approximately 200 to 400 nm using a dual-beam

spectrophotometer, with a matched cuvette containing the pure solvent as a reference.

Predicted UV-Vis Absorption
The extended aromatic system of the quinoline core is expected to produce multiple strong

absorption bands in the UV region. Based on data for similar 8-hydroxyquinoline derivatives,

two main absorption regions are anticipated.[8][9]

λ_max ≈ 240-260 nm: This band likely corresponds to π→π* transitions within the benzenoid

portion of the quinoline system.

λ_max ≈ 310-340 nm: This longer-wavelength absorption is attributed to the π→π* transition

of the entire conjugated system. The position of this band will be sensitive to pH, as

protonation or deprotonation of the nitrogen, hydroxyl, or carboxylic acid groups will alter the

electronic structure of the chromophore.

Visualizations: Workflows and Structural
Relationships
Diagrams are essential for visualizing complex scientific information. The following have been

generated using Graphviz to illustrate key concepts discussed in this guide.
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[M+H]⁺
m/z ≈ 224/226
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- H₂O

[M+H - CO₂]⁺
m/z ≈ 180/182

- CO₂
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- CO

Click to download full resolution via product page

Caption: Predicted ESI-MS/MS fragmentation pathway.
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Caption: General workflow for spectroscopic characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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